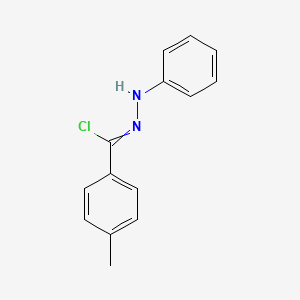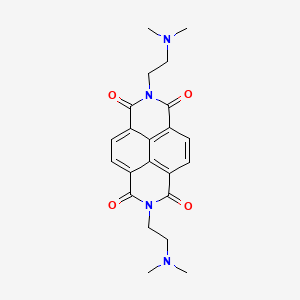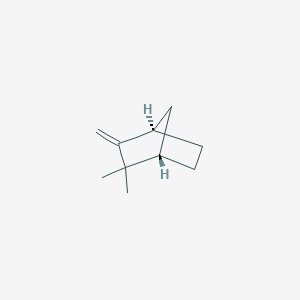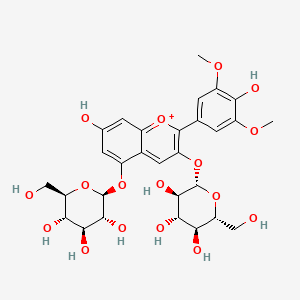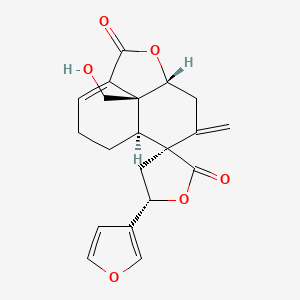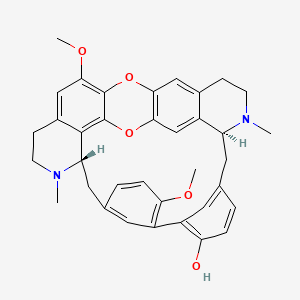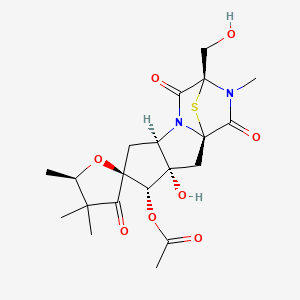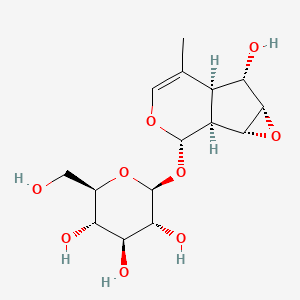![molecular formula C23H46NO4+ B1212358 [3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium CAS No. 7085-35-0](/img/structure/B1212358.png)
[3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium is an acylcholine.
A long-chain fatty acid ester of carnitine which facilitates the transfer of long-chain fatty acids from cytoplasm into mitochondria during the oxidation of fatty acids.
Scientific Research Applications
Conformational Analysis : A study by Brouillette, Gray, & Saeed (1995) used rigid analogs of carnitine, including a compound structurally similar to [3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium, to explore the conformational states of carnitine. This work contributes to understanding the structural flexibility and potential interactions of similar compounds.
Material Synthesis and Characterization : Zheng, Meshitsuka, & Ishizu (1995) in their study on amphoteric cellulose derivatives discussed the synthesis of derivatives containing cationic groups similar to [3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium. These materials were evaluated for their molecular sizes and ionic interactions, highlighting the compound's utility in modifying cellulose properties.
DNA-Binding Properties : Pawlica et al. (2009) investigated dicationic derivatives of dibenzotetraaza[14]annulene with substituents including trimethylammonium propyl groups. Their work focused on understanding how these groups influence the interaction with DNA, suggesting potential applications in gene therapy or molecular biology.
Plant Growth Research : Tolbert (1960) in their work on (2-Chloroethyl) Trimethylammonium Chloride described the effects of compounds related to [3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium on plant growth. This research contributes to our understanding of how such compounds can influence plant physiology.
Antibacterial Activity : Xu et al. (2011) studied N,O-quaternary ammonium chitosan with structural similarities to [3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium. Their work explored the antibacterial properties of these compounds, indicating potential applications in antimicrobial materials.
Drug Delivery Systems : The study by Wang, Guo, Xu, Barron, & Szoka (1998) on alkyl acyl carnitine esters, which are structurally related to [3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium, focused on their potential as biocompatible cationic lipids for gene transfer. This research is significant for the development of efficient gene delivery systems.
properties
CAS RN |
7085-35-0 |
|---|---|
Molecular Formula |
C23H46NO4+ |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/p+1 |
InChI Key |
XOMRRQXKHMYMOC-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
synonyms |
Hexadecanoylcarnitine Palmitoylcarnitine Palmitylcarnitine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



